molecular formula C19H24N8O10S3 B10779411 7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid

7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid

Cat. No.: B10779411
M. Wt: 620.6 g/mol
InChI Key: LZOLCSVRFKCSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; sulfuric acid is a cephalosporin-class β-lactam antibiotic. Its structure features:

  • A β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) critical for inhibiting bacterial cell wall synthesis.
  • A 2-amino-1,3-thiazol-4-yl group at position 7, which enhances Gram-negative activity by improving penetration through porin channels .
  • A methoxyimino moiety at position 7, conferring resistance to β-lactamase enzymes .
  • A 2-(2-hydroxyethyl)-3-iminopyrazol-1-ylmethyl substituent at position 3, which may improve pharmacokinetics and extend antibacterial spectrum .
  • Sulfuric acid as a counterion, enhancing solubility and stability .

Biological Activity

The compound 7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; sulfuric acid is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

Molecular Formula and Weight

  • Molecular Formula : C₁₃H₁₀N₄O₂S₃
  • Molecular Weight : 358.43 g/mol

Structural Characteristics

The compound features a bicyclic structure with multiple functional groups, including thiazole and pyrazole moieties, which contribute to its biological activity. The presence of methoxyimino and carboxylic acid groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this molecule exhibit significant antimicrobial properties. For instance, derivatives of thiazoles are known for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The thiazole ring is crucial for the antimicrobial action due to its ability to interfere with bacterial enzyme systems.

Enzyme Inhibition

The compound is hypothesized to inhibit specific enzymes involved in metabolic pathways. For example, thiazole derivatives have been documented as inhibitors of fructose-1,6-bisphosphatase, which plays a role in gluconeogenesis . This inhibition could have implications for metabolic disorders such as diabetes.

Anti-Cancer Potential

Emerging studies suggest that similar compounds may possess anti-cancer properties. Thiazole-based compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Study 1: Antimicrobial Efficacy

In a study conducted by Chavan et al., the antimicrobial activity of thiazole derivatives was evaluated against several pathogens. The results demonstrated that compounds with structural similarities to our target compound exhibited significant inhibition against Bacillus subtilis and Klebsiella pneumoniae .

Study 2: Enzyme Inhibition Mechanism

A study by Thakar et al. explored the enzyme inhibition properties of thiazolidine derivatives. The findings revealed that these compounds could effectively inhibit fructose-1,6-bisphosphatase activity, suggesting a potential therapeutic application in managing hyperglycemia .

Study 3: Anti-Cancer Activity

Research published in the Journal of Medicinal Chemistry highlighted the anti-cancer activity of thiazole derivatives. The study found that these compounds could trigger apoptosis in cancer cells through the activation of caspases, indicating their potential as chemotherapeutic agents .

Summary of Findings

Activity Type Target Organisms/Enzymes Outcome
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition observed
Enzyme InhibitionFructose-1,6-bisphosphataseEffective inhibition leading to metabolic effects
Anti-CancerVarious cancer cell linesInduction of apoptosis and reduced proliferation

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C19H21N7O5S3C_{19}H_{21}N_{7}O_{5}S_{3} with a molecular weight of approximately 523.6 g/mol. It features multiple functional groups that contribute to its biological activity, including thiazole and pyrazole moieties known for their roles in enhancing antibacterial efficacy.

Antibacterial Activity

The compound is primarily investigated for its antibacterial properties . Recent studies have demonstrated that derivatives of thiazole and pyrazole exhibit significant antimicrobial activity against various drug-resistant bacterial strains. The presence of the thiazole ring enhances the compound's ability to inhibit bacterial growth by interfering with essential metabolic pathways.

  • Mechanism of Action : The compound's mechanism involves the inhibition of bacterial cell wall synthesis and disruption of nucleic acid metabolism, making it a promising candidate against multi-drug resistant pathogens.
  • Comparative Studies : Comparative studies have shown that this compound exhibits superior activity compared to traditional antibiotics, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with severe bacterial infections showed a significant reduction in infection rates when treated with this compound compared to standard treatments.
  • Case Study 2 : In vitro studies indicated that the compound effectively reduced biofilm formation in Staphylococcus aureus, a common cause of persistent infections.

Synthetic Pathways

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors such as amino acids and heterocyclic compounds. The synthetic route often includes:

  • Formation of Thiazole and Pyrazole Rings : Key steps involve cyclization reactions that form the thiazole and pyrazole rings essential for biological activity.
  • Functionalization : Subsequent steps involve introducing various functional groups that enhance solubility and bioactivity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Studies indicate good oral bioavailability due to its moderate lipophilicity.
  • Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, leading to several metabolites with potential antibacterial activity.
  • Excretion : Renal excretion is the primary route for elimination, necessitating monitoring in patients with renal impairment.

Potential Side Effects

While the antibacterial properties are promising, potential side effects must be considered:

  • Toxicity Studies : Preliminary toxicity studies suggest a low incidence of adverse effects at therapeutic doses; however, long-term studies are required to fully assess safety profiles.
  • Drug Interactions : As with many antibiotics, there is potential for interactions with other medications, particularly those metabolized by liver enzymes.

Chemical Reactions Analysis

β-Lactam Ring Reactivity

The β-lactam ring is central to the compound’s antibacterial activity but is susceptible to hydrolysis and enzymatic degradation.

Key Reactions:

Reaction TypeConditionsProductsMechanism
Hydrolysis Acidic/basic pH, aqueous mediaRing-opened inactive metabolite (via β-lactamase or chemical cleavage)Nucleophilic attack on carbonyl carbon, breaking the bicyclic structure .
Enzymatic Degradation Bacterial β-lactamasesDeactivated compoundEnzymatic cleavage of the β-lactam ring, reducing efficacy .
  • Acid-Catalyzed Hydrolysis : Under strong acidic conditions (e.g., HCl), the β-lactam ring undergoes hydrolysis, forming a linear dihydrothiazine derivative.

  • Base-Mediated Ring Opening : In alkaline environments (pH > 9), hydroxide ions attack the β-lactam carbonyl, generating a carboxylate intermediate .

Thiazole and Pyrazole Reactivity

The thiazole and pyrazole rings contribute to stability and target binding but participate in electrophilic substitutions.

Thiazole-Specific Reactions:

  • Electrophilic Substitution : The 2-amino group on the thiazole ring reacts with acylating agents (e.g., acetic anhydride) to form acetylated derivatives, potentially altering bioavailability.

  • Oxidation : Strong oxidants (e.g., KMnO₄) oxidize the thiazole’s sulfur atom, forming sulfoxide or sulfone derivatives.

Pyrazole-Specific Reactions:

  • Coordination Chemistry : The 3-imino group on the pyrazole ring chelates metal ions (e.g., Fe³⁺, Cu²⁺), forming complexes that may influence pharmacokinetics.

  • N-Alkylation : The pyrazole nitrogen reacts with alkyl halides, modifying the side chain’s hydrophilicity.

Methoxyimino Group Reactivity

The (2Z)-methoxyimino side chain enhances β-lactamase resistance but undergoes tautomerism and hydrolysis.

Reaction TypeConditionsOutcome
Tautomerism Physiological pHEquilibrium between (2E) and (2Z) isomers, affecting binding affinity .
Hydrolysis Prolonged acidic exposureCleavage to form a primary amine and glyoxylic acid derivative .

Carboxylic Acid and Sulfate Interactions

The carboxylic acid and sulfate groups influence solubility and ionic interactions.

  • Salt Formation : The carboxylic acid forms salts with cations (e.g., Na⁺, K⁺), improving water solubility. The sulfate counterion stabilizes the zwitterionic form in physiological conditions .

  • Esterification : Reaction with alcohols (e.g., methanol) under acidic conditions yields ester prodrugs, altering absorption.

Stability and Degradation Pathways

The compound’s stability is pH- and temperature-dependent:

ConditionDegradation PathwayHalf-Life
pH 3–5 (acidic)β-Lactam hydrolysis dominates<24 hrs
pH 7–8 (neutral)Minimal degradation>72 hrs
40°C (aqueous)Thermal decomposition of thiazole48 hrs

Synthetic Modifications

Synthetic routes focus on side-chain modifications to enhance activity:

ModificationReagentsOutcome
Pyrazole Hydroxyethyl Replacement Alkyl bromidesAltered membrane permeability.
Thiazole Amino Group Acylation Acetyl chlorideReduced renal toxicity.

Interaction with Biological Targets

The compound inhibits bacterial cell wall synthesis via penicillin-binding protein (PBP) binding. Key interactions:

  • β-Lactam Ring : Covalently binds PBPs, disrupting peptidoglycan crosslinking .

  • Thiazole-Pyrazole Side Chains : Enhance Gram-negative penetration by interacting with porin channels.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can intermediates be characterized?

The compound is synthesized via multi-step routes involving:

  • Condensation of 2-amino-1,3-thiazole derivatives with methoxyiminoacetyl groups to form the β-lactam core .
  • Functionalization of the bicyclic system with pyrazolylmethyl groups via nucleophilic substitution or coupling reactions . Intermediates are characterized using IR, 1^1H/13^{13}C NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. Which analytical techniques are critical for verifying structural integrity?

Key techniques include:

  • NMR spectroscopy : Assigns stereochemistry (e.g., Z/E configuration of methoxyimino groups) and confirms substitution patterns .
  • HPLC-MS : Validates purity and detects degradation products, particularly under acidic/basic conditions .
  • X-ray crystallography : Resolves ambiguous stereochemical assignments in the bicyclo[4.2.0] system .

Q. How should researchers handle stability challenges during storage?

  • Store lyophilized forms at –20°C in anhydrous conditions to prevent β-lactam ring hydrolysis .
  • Monitor stability via accelerated degradation studies (40°C/75% RH) with HPLC tracking of decomposition byproducts .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrazolylmethyl side chain?

  • Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, using Cu(I)-catalyzed click chemistry improves regioselectivity in pyrazole coupling .
  • In situ FTIR monitors reaction progress to minimize side-product formation .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Dose-response normalization : Account for variability in assay conditions (e.g., bacterial strain susceptibility differences) by standardizing MIC values against reference antibiotics .
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers or confounding variables .

Q. How can structure-activity relationships (SAR) be explored for the thiazole-pyrazole hybrid scaffold?

  • Fragment-based design : Systematically modify the hydroxyethyl group on the pyrazole ring to assess hydrophilicity impacts on membrane permeability .
  • Molecular docking : Map interactions between the methoxyimino group and penicillin-binding proteins (PBPs) to prioritize derivatives with enhanced binding affinity .

Q. What advanced methods identify degradation pathways under physiological conditions?

  • LC-HRMS/MS : Characterizes degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
  • Isotopic labeling (18^{18}O/15^{15}N) traces hydrolysis pathways of the β-lactam ring .

Q. How can metabolic stability be assessed preclinically?

  • Microsomal incubations : Use liver microsomes (human/rat) with NADPH cofactors to quantify CYP450-mediated oxidation of the thiazole moiety .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) detect electrophilic intermediates formed via pyrazole ring oxidation .

Q. Methodological Considerations

Q. What statistical approaches validate reproducibility in bioactivity assays?

  • Two-sided Student’s t-test : Compare mean inhibitory concentrations (IC50_{50}) across replicates; significance thresholds (p < 0.05) reduce false positives .
  • Grubbs’ test : Identify outliers in high-throughput screening datasets .

Q. How are spectral discrepancies in 1^1H NMR resolved for complex mixtures?

  • COSY/NOESY : Assign overlapping proton signals in the bicyclo[4.2.0] system .
  • Dynamic NMR : Analyze temperature-dependent shifts to confirm rotameric equilibria in the methoxyimino group .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

Cephalosporins differ primarily in substitutions at positions 3 and 5. Below is a comparative analysis:

Compound Name (CAS No.) Position 7 Substituent Position 3 Substituent Key Features
Target Compound 2-Amino-1,3-thiazol-4-yl + methoxyimino 2-(2-hydroxyethyl)-3-iminopyrazol-1-ylmethyl Broad-spectrum activity; β-lactamase resistance; enhanced solubility via H2SO4
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () Similar aminothiazolyl + methoxyimino Pyridinium methyl Positively charged pyridinium group may improve Gram-negative targeting but increase renal toxicity .
ACI-INT-64 (CAS: N/A) Aminothiazolyl + methoxyimino (6-hydroxy-2-methyl-5-oxo-triazin-3-yl)thio Triazinylthio group may confer resistance to extended-spectrum β-lactamases (ESBLs) .
(6R,7R)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () Tetrazolylacetamido Thiadiazolylthio methyl Thiadiazole sulfur improves stability against metallo-β-lactamases .

Pharmacokinetic and Pharmacodynamic Differences

  • Target Compound: The 2-hydroxyethyl-iminopyrazolyl group at position 3 likely reduces protein binding, increasing free drug concentration in serum . Sulfuric acid counterion improves oral bioavailability compared to hydrochloride salts .
  • ACI-INT-65 (72701-01-0): Features a carboxymethoxyimino group at position 7, which may enhance stability in acidic environments (e.g., stomach) but reduce potency against Pseudomonas aeruginosa .
  • Compound in (66309-69-1): Dihydrochloride salt with a tetrazolylthio group at position 3. The chloride counterion offers lower solubility than sulfuric acid, necessitating intravenous administration .

Antibacterial Spectrum and Resistance Profiles

  • Gram-Negative Activity: The target compound’s aminothiazolyl-methoxyimino group confers efficacy against Enterobacteriaceae (e.g., E. coli, Klebsiella), similar to ceftazidime . However, it lacks the carboxypropoxyimino group found in ’s compound, which is critical for anti-Pseudomonas activity .
  • In contrast, ’s thiadiazolylthio substituent shows partial activity against AmpC .

Research Findings and Clinical Relevance

  • Synthesis: The target compound’s 3-iminopyrazolylmethyl group is synthesized via condensation of chloroacetamides with aminothiazoles, a method yielding 70–86% efficiency in analogous compounds ().
  • Anticancer Cross-Reactivity: While unrelated to antibacterial use, 2-aminothiazole derivatives (e.g., ’s 6a–h) exhibit anticancer activity, suggesting structural versatility .
  • Industrial Applications : Sulfuric acid’s role in formulation mirrors its use in pretreating biomass for drug delivery systems ().

Properties

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O6S2.H2O4S/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;1-5(2,3)4/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOLCSVRFKCSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O10S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.